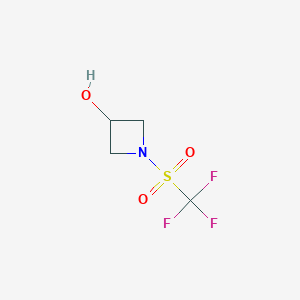![molecular formula C19H16Cl2N4O2S B2358716 1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea CAS No. 1023578-37-1](/img/structure/B2358716.png)
1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea” is a derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . It is a novel molecule comprising a hydrogen sulfide (H2S)-releasing dithiol-thione moiety attached by an ester linkage to diclofenac .
Chemical Reactions Analysis
The compound undergoes metabolic and co-metabolic transformations. In the presence of an external carbon source (glucose), the elimination rate increased to approximately 82%. GC-MS analysis detected and identified one metabolite as 1- (2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one; it was produced as a consequence of dehydration and lactam formation reactions .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast adenocarcinoma cells (such as MCF-7). Preliminary studies suggest that it may inhibit cancer cell growth and induce apoptosis. Further investigations are needed to elucidate its mechanisms of action and evaluate its efficacy in vivo .
Anti-Inflammatory Activity
In vitro studies have assessed the compound’s anti-inflammatory properties. Researchers have examined its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies for inflammatory diseases .
Hemolytic and Toxicity Assessment
The compound’s safety profile is crucial for potential clinical applications. Hemolysis assays have shown that it is non-hemolytic, indicating minimal damage to red blood cells. Additionally, toxicity studies are essential to evaluate its safety in living organisms .
Structure-Activity Relationship (SAR) Studies
Exploring the SAR of this compound can guide modifications to enhance its biological activity. Researchers investigate how specific structural features influence its interactions with cellular targets, receptors, and enzymes .
Pharmacokinetics and Bioavailability
Understanding how the compound is absorbed, distributed, metabolized, and excreted is critical for drug development. Pharmacokinetic studies provide insights into its bioavailability, half-life, and tissue distribution .
Target Identification and Mechanism of Action
Identifying the molecular targets of this compound is essential. Researchers employ techniques like affinity chromatography, proteomics, and molecular docking to uncover its binding partners and elucidate its mode of action .
In Vivo Studies and Animal Models
To validate its therapeutic potential, in vivo experiments using animal models are necessary. Researchers assess its efficacy, toxicity, and pharmacokinetics in relevant disease models (e.g., cancer xenografts or inflammation-induced models) .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11-15(17(24-27-11)16-13(20)9-6-10-14(16)21)18(26)23-25(2)19(28)22-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,22,28)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYKUSMJVKNHGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN(C)C(=S)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)

![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)
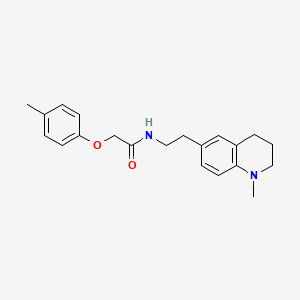
![2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2358644.png)
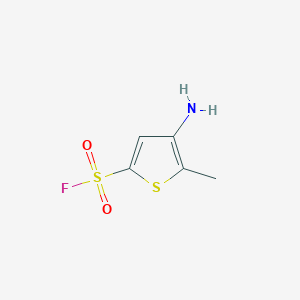
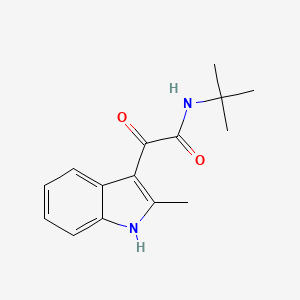
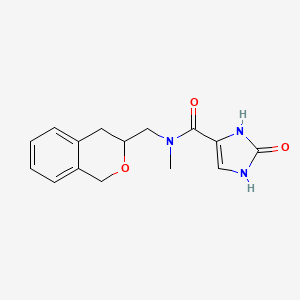
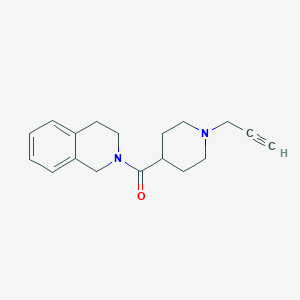

![3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2358653.png)
